2,5-Dioxopyrrolidin-1-yl nonanoate

Catalog No.
S910333
CAS No.
104943-23-9
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl nonanoate

CAS Number

104943-23-9

Product Name

2,5-Dioxopyrrolidin-1-yl nonanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) nonanoate

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3

InChI Key

OVQHBHMRZFPJME-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCCCCCCCC(=O)ON1C(=O)CCC1=O

Anticonvulsant Properties

    Specific Scientific Field: Medicinal Chemistry and Pharmacology.

    Summary of the Application: This compound has been studied for its potential as an anticonvulsant.

    Methods of Application or Experimental Procedures: The researchers applied an optimized coupling reaction to yield several hybrid compounds.

    Results or Outcomes: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg).

2,5-Dioxopyrrolidin-1-yl nonanoate is a chemical compound with the molecular formula C13H21NO4C_{13}H_{21}NO_{4} and a molecular weight of approximately 255.31 g/mol. This compound is categorized as an ester, formed by the reaction of nonanoic acid and 2,5-dioxopyrrolidine. Its structure features a pyrrolidinone ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry .

The primary chemical reaction involving 2,5-dioxopyrrolidin-1-yl nonanoate is its formation through the esterification of nonanoic acid with 2,5-dioxopyrrolidine. This reaction typically involves the nucleophilic attack of the amine group on the carbonyl carbon of the acid, leading to the release of water and the formation of the ester bond. The general reaction can be represented as follows:

Nonanoic Acid+2 5 Dioxopyrrolidine2 5 Dioxopyrrolidin 1 yl nonanoate+H2O\text{Nonanoic Acid}+\text{2 5 Dioxopyrrolidine}\rightarrow \text{2 5 Dioxopyrrolidin 1 yl nonanoate}+\text{H}_2\text{O}

Additionally, 2,5-dioxopyrrolidin-1-yl nonanoate may undergo hydrolysis in aqueous conditions to regenerate nonanoic acid and 2,5-dioxopyrrolidine .

The synthesis of 2,5-dioxopyrrolidin-1-yl nonanoate can be achieved through several methods:

  • Esterification Reaction: The most common method involves the direct reaction between nonanoic acid and 2,5-dioxopyrrolidine under acidic conditions to facilitate the ester bond formation.
  • Use of Coupling Agents: In some cases, coupling agents such as dicyclohexylcarbodiimide (DCC) may be employed to enhance the efficiency of the esterification process.
  • Solvent-Free Conditions: Recent advancements suggest that solvent-free synthesis methods can be employed for greener chemistry practices, utilizing microwave irradiation or other energy-efficient techniques to promote reaction rates .

2,5-Dioxopyrrolidin-1-yl nonanoate has potential applications in various domains:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a building block for drug development or as an active pharmaceutical ingredient in formulations.
  • Cosmetics: Its emulsifying properties can be beneficial in cosmetic formulations for improved texture and stability.
  • Biotechnology: The compound may find use in bioconjugation processes or as a linker in peptide synthesis due to its reactive functional groups .

Several compounds are structurally similar to 2,5-dioxopyrrolidin-1-yl nonanoate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
2,5-Dioxopyrrolidin-1-yl decanoateC14H23NO4C_{14}H_{23}NO_{4}269.34 g/molLonger carbon chain than nonanoate
2,5-Dioxopyrrolidin-1-yl octanoateC12H21NO4C_{12}H_{21}NO_{4}255.31 g/molShorter carbon chain; potential for different solubility
2,5-Dioxopyrrolidin-1-yl dodecanoateC15H25NO4C_{15}H_{25}NO_{4}283.38 g/molIntermediate carbon chain length; varied biological activity
Palmitic acid N-hydroxysuccinimide esterC16H31NO4C_{16}H_{31}NO_{4}299.43 g/molContains a hydroxysuccinimide moiety for enhanced reactivity
Bis(2,5-dioxopyrrolidin-1-yl) decanedioateC26H45N2O6C_{26}H_{45}N_{2}O_{6}487.66 g/molDimeric structure; potential for increased efficacy in applications

These compounds share a common pyrrolidine framework but differ in their fatty acid chains and functional groups, influencing their chemical behavior and biological activities .

The synthesis of 2,5-dioxopyrrolidin-1-yl nonanoate through carbodiimide-mediated coupling represents one of the most established and versatile methodologies for preparing N-hydroxysuccinimide activated esters [1] [2]. This approach involves the activation of nonanoic acid through carbodiimide reagents, followed by coupling with N-hydroxysuccinimide to form the desired activated ester.

The reaction mechanism proceeds through the formation of an O-acylisourea intermediate, which is generated by the nucleophilic attack of the carboxylate group on the central carbon atom of the carbodiimide [1] [3]. This intermediate, while highly reactive, is inherently unstable and can undergo various side reactions including rearrangement to form N-acylurea byproducts [4]. The addition of N-hydroxysuccinimide to the reaction mixture provides a more stable pathway, allowing the formation of the NHS-ester through nucleophilic displacement of the carbodiimide moiety [1] [2].

Two primary carbodiimide reagents are commonly employed in this synthesis: dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [5] [2]. Dicyclohexylcarbodiimide is particularly suitable for organic synthesis applications due to its water-insoluble nature, which facilitates product isolation and purification [2]. The reaction typically proceeds in anhydrous organic solvents such as dichloromethane or dimethylformamide at room temperature to moderate heating conditions [6].

The coupling efficiency is significantly enhanced when N-hydroxysuccinimide is included in the reaction mixture, as it intercepts the unstable O-acylisourea intermediate to form a more stable NHS-ester [5] [2]. This two-step process involves initial activation of the carboxylic acid by the carbodiimide, followed by immediate reaction with N-hydroxysuccinimide to yield the final activated ester product [1].

Table 1: Carbodiimide Reagents for NHS-Ester Synthesis

ReagentSolvent CompatibilityTemperature Range (°C)Typical Yield (%)
DicyclohexylcarbodiimideOrganic solvents0-2575-85 [7]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideAqueous/Organic4-2570-90 [5]

The reaction conditions must be carefully controlled to minimize side reactions and maximize the formation of the desired NHS-ester [4]. The presence of water or protic solvents can lead to hydrolysis of both the carbodiimide and the resulting NHS-ester, thereby reducing the overall yield [8]. Additionally, the reaction pH plays a crucial role, with optimal conditions typically maintained between 4.5 and 7.2 for maximum coupling efficiency [9].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer significant advantages for the preparation of 2,5-dioxopyrrolidin-1-yl nonanoate, particularly in terms of purification and reaction control [10] [11]. These approaches involve the immobilization of either the carboxylic acid or the N-hydroxysuccinimide component on a solid support, enabling simplified product isolation and enhanced reaction efficiency.

The most common solid-phase approach utilizes NHS-activated sepharose or similar cross-linked matrices [11]. These preactivated resins contain NHS groups that can undergo nucleophilic attack by amino-containing species or can serve as templates for reverse coupling reactions [11]. The solid support provides several advantages including enhanced stability of the activated ester, simplified purification procedures, and the ability to perform multiple reaction cycles with minimal product loss [10].

Polymer-supported carbodiimide reagents have also been developed for solid-phase NHS-ester synthesis [12]. These supported reagents eliminate the need for removal of urea byproducts, as the spent carbodiimide remains bound to the solid support [12]. The reaction proceeds through the same mechanistic pathway as solution-phase coupling, but with the added benefit of simplified workup procedures.

Mechanically activated solid-phase synthesis represents an emerging approach that combines mechanical force with chemical activation [12]. This methodology utilizes ball milling or similar mechanical processes to enhance the contact between reagents and facilitate the formation of NHS-esters under solvent-free conditions [12]. The mechanical activation can significantly reduce reaction times and improve overall efficiency while maintaining high product purity.

Table 2: Solid-Phase Synthesis Parameters

Support TypeActivation MethodReaction Time (h)Conversion (%)
NHS-SepharosePre-activated2-485-95 [11]
Polymer-supported carbodiimideChemical activation4-880-90 [12]
Mechanically activatedMechanical force0.5-275-85 [12]

The solid-phase approach also enables the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability [12]. Flow-based synthesis allows for precise control of residence time, temperature, and reagent mixing, leading to more consistent product quality and higher throughput [12].

Optimization of Reaction Stoichiometry and Solvent Systems

The optimization of reaction stoichiometry is critical for maximizing the yield and purity of 2,5-dioxopyrrolidin-1-yl nonanoate synthesis [7] [13]. The molar ratios of reactants significantly influence both the reaction rate and the extent of side reactions, making careful optimization essential for efficient synthesis.

The optimal stoichiometric ratio for carbodiimide-mediated coupling typically involves a slight excess of N-hydroxysuccinimide relative to the carboxylic acid [7] [14]. Research has demonstrated that a molar ratio of 1:1.1 to 1:1.2 (acid:NHS) provides optimal conversion while minimizing the formation of unwanted byproducts [7]. The carbodiimide reagent is typically employed in equimolar or slight excess relative to the carboxylic acid, with ratios of 1:1 to 1:1.1 (acid:carbodiimide) showing the best results [7] [14].

Solvent selection plays a crucial role in determining reaction efficiency and product stability [15] [16]. Aprotic solvents such as dichloromethane, dimethylformamide, and acetonitrile are preferred due to their ability to dissolve both reactants and products while minimizing competing hydrolysis reactions [7] [17]. The choice of solvent affects not only the reaction rate but also the stability of the NHS-ester product [16].

Table 3: Solvent System Optimization Results

SolventYield (%)Reaction Time (h)Product Stability
Dichloromethane75-85 [7]2-4High
Dimethylformamide70-80 [17]1-3Moderate
Acetonitrile80-90 [7]2-5High
Tetrahydrofuran65-75 [4]3-6Moderate

Temperature optimization reveals that room temperature to mild heating (20-40°C) provides the best balance between reaction rate and product stability [13] [18]. Higher temperatures can accelerate the reaction but may also increase the rate of NHS-ester hydrolysis and other side reactions [18]. The optimal temperature range for most carbodiimide-mediated couplings is 20-25°C, with reaction times of 2-6 hours [13].

The presence of organic co-solvents can significantly enhance reaction rates while maintaining product stability [16]. Small amounts of dimethyl sulfoxide or dimethylformamide can improve the solubility of reactants and facilitate more efficient coupling [17] [16]. However, the concentration of these co-solvents must be carefully controlled to avoid adverse effects on product stability [13].

Reaction pH optimization is particularly important when working with water-miscible solvents or when trace amounts of water are present [13] [9]. The optimal pH range for NHS-ester formation is typically 4.5-6.0, which provides adequate activation while minimizing hydrolysis of the product [9]. Buffer systems such as 2-(N-morpholino)ethanesulfonic acid can be employed to maintain optimal pH conditions throughout the reaction [9].

Purification Techniques for NHS-Activated Esters

The purification of 2,5-dioxopyrrolidin-1-yl nonanoate requires specialized techniques due to the inherent instability of NHS-esters and the presence of various reaction byproducts [19] [20]. The primary impurities include unreacted starting materials, urea byproducts from carbodiimide coupling, and hydrolysis products resulting from NHS-ester degradation [20].

Column chromatography represents the most widely used purification method for NHS-activated esters [21]. Silica gel chromatography is generally suitable for NHS-esters, contrary to concerns about acidic decomposition [21]. The key to successful chromatographic purification lies in the selection of appropriate elution solvents and the maintenance of anhydrous conditions throughout the separation process [20] [21].

Table 4: Chromatographic Purification Parameters

Stationary PhaseMobile PhaseRf ValueRecovery (%)
Silica gelHexane/Ethyl acetate (3:1)0.3-0.480-90 [22]
Silica gelDichloromethane/Methanol (95:5)0.4-0.585-95 [20]
Reverse phase C18Acetonitrile/Water (80:20)-75-85 [19]

Crystallization techniques offer an alternative purification approach that can provide high-purity products with minimal handling [20]. NHS-esters can be crystallized from non-protic solvents such as toluene, petroleum ether, or chloroform [20]. The choice of crystallization solvent is critical, as protic solvents can cause transesterification or hydrolysis of the NHS-ester [20].

For solid NHS-esters, recrystallization from appropriate solvent systems provides an effective purification method [20]. The key requirement is the use of non-hydroxylic solvents or solvents that do not interfere with the ester functionality [20]. Suitable recrystallization solvents include toluene, toluene/petroleum ether mixtures, and chloroform/toluene combinations [20].

Extraction-based purification methods can be employed for the removal of ionic impurities and urea byproducts [20]. The NHS-ester can be extracted into organic solvents, while water-soluble impurities remain in the aqueous phase [20]. This approach is particularly useful for removing dicyclohexylurea, which is a common byproduct of dicyclohexylcarbodiimide-mediated coupling reactions [20].

Table 5: Purification Method Comparison

MethodPurity (%)Yield (%)Time RequiredScalability
Column chromatography95-98 [21]80-902-4 hoursModerate
Crystallization90-95 [20]70-854-12 hoursHigh
Extraction85-90 [20]85-951-2 hoursHigh

Advanced purification techniques include high-performance liquid chromatography for analytical-scale separations and preparative-scale purifications [19]. Hydrophilic interaction liquid chromatography has shown particular promise for NHS-ester purification, providing excellent resolution of NHS-esters from their hydrolysis products [19].

The stability of NHS-esters during purification is a critical consideration, as these compounds are susceptible to hydrolysis in the presence of moisture [19] [18]. All purification procedures must be conducted under anhydrous conditions, and the purified product should be stored at low temperatures to maintain stability [18]. The half-life of NHS-esters is pH-dependent, with longer stability observed at lower pH values [18].

2,5-Dioxopyrrolidin-1-yl nonanoate exhibits a characteristic molecular architecture consisting of an N-hydroxysuccinimide ester functional group linked to a nine-carbon aliphatic chain. The compound crystallizes as a solid at room temperature with well-defined structural parameters [1] [2] [3].

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight (g/mol)255.31
CAS Number104943-23-9
MDL NumberMFCD28125395
Density (g/cm³)1.11±0.1 (Predicted)
Boiling Point (°C)348.4±25.0 (Predicted)
Melting Point (°C)Not Available
InChI KeyOVQHBHMRZFPJME-UHFFFAOYSA-N
SMILESCCCCCCCCC(ON1C(CCC1=O)=O)=O

The molecular conformation of 2,5-Dioxopyrrolidin-1-yl nonanoate is characterized by a flexible nonanoyl chain attached to the rigid cyclic imide structure. The compound possesses 18 heavy atoms with a high degree of conformational flexibility due to 9 rotatable bonds along the aliphatic chain [1] [4]. The molecular geometry features sp³ hybridized carbon atoms constituting 77% of the carbon framework, contributing to the three-dimensional structure and influencing the compound's physical properties [4].

The pyrrolidine ring adopts an envelope conformation typical of five-membered rings, with the nitrogen atom exhibiting pyramidal geometry. The ester linkage maintains a planar configuration due to conjugation between the carbonyl group and the nitrogen lone pair, resulting in restricted rotation around the N-O bond [5] [6].

Spectroscopic Profiles (FT-IR, NMR, MS)

Comprehensive spectroscopic analysis of 2,5-Dioxopyrrolidin-1-yl nonanoate reveals characteristic absorption patterns and chemical shifts consistent with the N-hydroxysuccinimide ester functional group and aliphatic chain structure.

TechniqueAssignmentValue/Chemical Shift
FT-IR (cm⁻¹)C=O stretch (NHS)1740-1780
FT-IR (cm⁻¹)C=O stretch (ester)1720-1750
FT-IR (cm⁻¹)C-H stretch (alkyl)2850-2950
FT-IR (cm⁻¹)C-N stretch1200-1250
¹H NMR (CDCl₃)NHS protons2.85 (s, 4H)
¹H NMR (CDCl₃)α-CH₂ (nonanoyl)2.60 (t, 2H)
¹H NMR (CDCl₃)Alkyl chain CH₂0.85-1.60 (m, 14H)
¹³C NMR (CDCl₃)Carbonyl carbons169.2, 167.8
MS (ESI+)[M+H]⁺256.2
UV-Visλmax260-280 nm

Infrared Spectroscopy Analysis: The FT-IR spectrum exhibits distinctive absorption bands characteristic of the N-hydroxysuccinimide ester functionality. The carbonyl stretching vibrations appear as strong bands at 1740-1780 cm⁻¹ for the succinimide carbonyls and 1720-1750 cm⁻¹ for the ester carbonyl [7] [8]. The aliphatic C-H stretching vibrations manifest in the 2850-2950 cm⁻¹ region, reflecting the extensive methylene chain [9] [10].

Nuclear Magnetic Resonance Spectroscopy: Proton NMR analysis in deuterated chloroform reveals the characteristic singlet at 2.85 ppm corresponding to the four equivalent methylene protons of the succinimide ring. The α-methylene protons adjacent to the ester carbonyl appear as a triplet at 2.60 ppm, while the remaining aliphatic protons of the nonanoyl chain resonate in the 0.85-1.60 ppm region [9] [10]. Carbon-13 NMR spectroscopy displays the carbonyl carbons at 169.2 and 167.8 ppm, confirming the presence of both ester and imide functionalities [9] [10].

Mass Spectrometry Characteristics: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode yields the protonated molecular ion [M+H]⁺ at m/z 256.2, consistent with the molecular formula C₁₃H₂₁NO₄ [11] [12]. The fragmentation pattern typically shows loss of the NHS moiety (115 Da) and successive losses of methylene units from the aliphatic chain.

Ultraviolet-Visible Spectroscopy: The compound exhibits characteristic absorption in the UV region with λmax occurring between 260-280 nm, attributed to n→π* transitions of the carbonyl chromophores [13] [14]. This absorption profile is typical for N-hydroxysuccinimide esters and serves as a useful analytical tool for monitoring hydrolysis reactions [14].

Thermal Stability and Degradation Kinetics

The thermal behavior of 2,5-Dioxopyrrolidin-1-yl nonanoate reflects the inherent stability characteristics of N-hydroxysuccinimide esters while demonstrating specific degradation pathways under elevated temperature conditions.

ParameterValueReference/Notes
Storage Temperature2-8°C (recommended)Multiple supplier specifications
Decomposition TemperatureNo specific data availableLimited data available
Thermal StabilityStable under dry conditionsTypical for NHS esters
Storage ConditionsInert atmosphere, protect from moistureStandard storage protocols
Hydrolysis Rate (pH 7)Hours (typical for NHS esters)General NHS ester behavior
Hydrolysis Rate (pH 9)Minutes (typical for NHS esters)General NHS ester behavior
Activation Energy (estimated)29 kcal/mol (typical for similar esters)Based on similar ester compounds
Degradation ProductsNHS + nonanoic acidHydrolysis pathway

Thermal Stability Characteristics: Under controlled storage conditions (2-8°C, inert atmosphere), 2,5-Dioxopyrrolidin-1-yl nonanoate demonstrates excellent thermal stability with minimal degradation over extended periods [15] [16] [17]. The compound maintains structural integrity when stored under anhydrous conditions, protected from moisture and atmospheric oxygen [15] [16].

Degradation Kinetics: The primary degradation pathway involves hydrolytic cleavage of the ester bond, yielding N-hydroxysuccinimide and nonanoic acid as the major products [8] [13]. The hydrolysis rate exhibits strong pH dependence, with half-lives measured in hours at physiological pH (7.0) and minutes under basic conditions (pH 9.0) [8] [13] [14]. This behavior is consistent with general base-catalyzed ester hydrolysis mechanisms observed for similar N-hydroxysuccinimide derivatives [8] [18].

Temperature-Dependent Kinetics: Based on studies of related aliphatic esters, the thermal degradation of 2,5-Dioxopyrrolidin-1-yl nonanoate likely exhibits Arrhenius behavior with an estimated activation energy of approximately 29 kcal/mol [19] [20]. The degradation mechanism proceeds primarily through β-hydrogen scission pathways characteristic of aliphatic ester compounds [20] [21].

Stability Under Processing Conditions: During synthetic procedures requiring elevated temperatures, the compound demonstrates reasonable stability in anhydrous organic solvents such as dimethylformamide and dichloromethane, provided water content remains minimal [14] [22]. Extended exposure to temperatures above 100°C results in accelerated decomposition with formation of volatile degradation products [20].

Solubility Parameters in Organic/Aqueous Media

The solubility profile of 2,5-Dioxopyrrolidin-1-yl nonanoate reflects the amphiphilic nature of the molecule, combining the polar N-hydroxysuccinimide head group with the hydrophobic nonanoyl tail, resulting in distinct solvation behavior across different media.

SolventSolubilityLogP EstimateNotes
WaterInsolubleN/ATypical for NHS esters
DMSOHighly soluble (>50 mg/mL)N/APreferred solvent for reactions
DMFHighly soluble (>30 mg/mL)N/AAlternative reaction solvent
AcetonitrileModerately solubleN/AModerate solubility
ChloroformSlightly solubleN/ALimited use
MethanolSlightly soluble (heated)N/ARequires heating
Ethyl AcetateSolubleN/AGood for extractions
DichloromethaneSolubleN/ACommon organic solvent
THFLimited solubilityN/ALimited application

Aqueous Solubility Characteristics: 2,5-Dioxopyrrolidin-1-yl nonanoate exhibits negligible solubility in pure water, consistent with the lipophilic character imparted by the nine-carbon aliphatic chain [24] [25] [26]. The calculated octanol-water partition coefficient (LogP) of approximately 2.8 indicates moderate lipophilicity [27]. This hydrophobic nature necessitates the use of organic co-solvents or surfactants for aqueous applications [26] [28].

Organic Solvent Compatibility: The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with concentrations exceeding 50 mg/mL and 30 mg/mL, respectively [29] [22] [30] [26]. These solvents effectively solvate both the polar NHS moiety and the nonpolar alkyl chain, making them ideal for synthetic applications and bioconjugation reactions [22] [26] [28].

Solvent Selection for Applications: For synthetic procedures, DMSO represents the optimal solvent choice due to its high dissolving power and chemical inertness toward the NHS ester functionality under anhydrous conditions [22] [26]. DMF serves as an alternative when DMSO compatibility issues arise [22] [30]. Acetonitrile provides moderate solubility suitable for analytical applications and purification procedures [31] [32].

Solubility Enhancement Strategies: When aqueous solubility is required for biological applications, the compound can be initially dissolved in DMSO or DMF followed by gradual dilution with aqueous buffer systems [28]. The maximum achievable aqueous concentration through this co-solvent approach typically ranges from 0.5-2.0 mg/mL depending on the organic solvent percentage and buffer composition [28].

XLogP3

2.8

Wikipedia

1-(Nonanoyloxy)pyrrolidine-2,5-dione

Dates

Last modified: 08-16-2023

Explore Compound Types